molecular formula C15H14O2 B6377629 6-(4-Ethylphenyl)-2-formylphenol, 95% CAS No. 1261985-39-0

6-(4-Ethylphenyl)-2-formylphenol, 95%

Cat. No. B6377629
CAS RN: 1261985-39-0
M. Wt: 226.27 g/mol
InChI Key: AMCMKVBEOBVNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethylphenyl)-2-formylphenol, 95% (6-EFPF-95) is a compound with a wide range of applications in scientific research. It is a phenol derivative that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

6-(4-Ethylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst for various reactions, and as a biocompatible material for cell culture studies. It can also be used to study the structure and reactivity of organic molecules, as well as to study the biochemical and physiological effects of certain compounds.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound can interact with various biomolecules, such as proteins, lipids, and nucleic acids, to affect their structure and function. It is also believed that 6-(4-Ethylphenyl)-2-formylphenol, 95% can interact with enzymes to catalyze certain reactions.
Biochemical and Physiological Effects
6-(4-Ethylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, as well as to have anti-inflammatory and antioxidant properties. In addition, 6-(4-Ethylphenyl)-2-formylphenol, 95% has been shown to have anti-tumor and anti-cancer effects, as well as to have an effect on the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

The use of 6-(4-Ethylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. In addition, it is a biocompatible material, making it suitable for use in cell culture studies. However, there are some limitations to its use. It is a relatively unstable compound, and it can be difficult to store and handle. In addition, it can be toxic if not handled and stored properly.

Future Directions

The potential future directions for the use of 6-(4-Ethylphenyl)-2-formylphenol, 95% are numerous. It could be used in the development of new drugs and therapies, as well as in the development of new materials for use in laboratory experiments. In addition, it could be used to study the structure and reactivity of organic molecules, as well as to study the biochemical and physiological effects of certain compounds. Finally, it could be used in the development of new catalysts for organic reactions.

Synthesis Methods

6-(4-Ethylphenyl)-2-formylphenol, 95% can be synthesized in two steps. The first step involves the reaction of 4-ethylphenol with formaldehyde in the presence of a base catalyst, such as potassium carbonate. This reaction forms a methylene-bridged phenol, which is then oxidized with a strong oxidizing agent, such as sodium hypochlorite, to yield 6-(4-Ethylphenyl)-2-formylphenol, 95%.

properties

IUPAC Name

3-(4-ethylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-6-8-12(9-7-11)14-5-3-4-13(10-16)15(14)17/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCMKVBEOBVNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685063
Record name 4'-Ethyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethylphenyl)-2-formylphenol

CAS RN

1261985-39-0
Record name 4'-Ethyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.